Apricoxib

Overview

Description

Apricoxib (CS-706) is a selective cyclooxygenase-2 (COX-2) inhibitor developed for its dual role as an analgesic and an anticancer agent. It suppresses COX-2-dependent prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation and tumor progression. Preclinical and clinical studies highlight its efficacy in modulating epithelial-mesenchymal transition (EMT), enhancing chemotherapy response, and reducing metastasis in solid tumors, including non-small cell lung cancer (NSCLC), pancreatic cancer, and head and neck squamous cell carcinoma (HNSCC) . Its unique ability to upregulate 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin transporter (PGT)—enzymes critical for PGE2 catabolism—distinguishes it from other COX-2 inhibitors .

Preparation Methods

The synthesis of apricoxib involves the formation of a pyrrole ring linked to two phenyl groups. The synthetic route typically includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving an aldehyde and an amine.

Attachment of Phenyl Groups: The phenyl groups are introduced through a series of substitution reactions.

Sulfonamide Formation:

Chemical Reactions Analysis

Reactions with Celecoxib Analogs

Hybridization with Anthraquinone Derivatives Novel hybrid compounds of celecoxib and 2-aminoanthraquinone derivatives have been synthesized using condensation reactions of celecoxib with 2-aminoanthraquinone derivatives or 2-aminoanthraquinone with celecoxib derivatives .

Reaction Pathways Celecoxib was reacted with different acid chlorides, 2-chloroethylisocyanate, and bis(2-chloroethyl)amine hydrochloride. These intermediates were then reacted with 2-aminoanthraquinone. Similarly, the same acid chlorides and 2-chloroethylisocyanate were reacted with 2-aminoanthraquinone, and the resulting intermediates were reacted with celecoxib to give isomers of the previous compounds .

Synthesis of Alkanamides Compound 2a was obtained according to a reported method, while compounds 2b and 2c were obtained by fusion of celecoxib 1 and 2-chloropropanoyl chloride or chlorobutyryl chloride . Compounds 2a–c were subjected to condensation with 2-aminoanthraquinone 8 to yield 2- or 4-((9,10-dihydro-9,10-dioxoanthracen-2-yl)amino)-N-(4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonyl) alkanamides 3a–c . Compound 4 was prepared by reacting celecoxib 1 with 2-chloroethylisocyanate, and then reacted with 2-aminoanthraquinone 8 to give the desired product 5 .

Acid-Catalyzed Oxy-aminomethylation

Oxy-aminomethylation of Styrenes Strong Brønsted acid-catalyzed three-component oxy-aminomethylation of styrenes with sym-trioxane and sulfonamides or carbamates has been reported .

Inhibition of Prostaglandin E2 (PGE2)

Apricoxib effectively prevented PGE2 production by Colo357 and HPAF-II cells with IC50 values within the pharmacologic range (0.5–2 μmol/L for Colo357) .

Scientific Research Applications

Chemistry: Apricoxib is used as a model compound to study the inhibition of COX-2 and its effects on various biochemical pathways.

Biology: In biological research, this compound is used to investigate the role of COX-2 in inflammation and cancer progression.

Medicine: this compound has shown promise in preclinical and clinical studies for the treatment of pancreatic and non-small cell lung cancer. .

Industry: While not yet widely used in industry, this compound’s potential as a COX-2 inhibitor makes it a candidate for further development in pharmaceutical manufacturing

Mechanism of Action

Apricoxib exerts its effects by selectively inhibiting the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are lipid compounds that play a role in inflammation and cancer progression. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby decreasing inflammation and inhibiting tumor growth .

Comparison with Similar Compounds

Comparison with Similar COX-2 Inhibitors

Mechanism of Action

Efficacy in Cancer Therapy

- This compound: Pancreatic Cancer: Combined with gemcitabine/erlotinib, this compound reduced primary tumor growth by 60% and nearly eradicated metastases in COX-2-high models (e.g., Colo357 xenografts) . 97 days, p=0.91) . HNSCC: Superior to celecoxib in reversing EMT, increasing E-cadherin expression (2.5-fold), and reducing tumor migration/invasion .

- Celecoxib: Improved chemotherapy response rates in NSCLC (ORR: 34% vs.

Research Findings and Clinical Implications

Table 1: Key Preclinical and Clinical Outcomes

Table 2: Adverse Event Comparison

| Adverse Event | This compound Incidence | Celecoxib Incidence |

|---|---|---|

| GI Toxicity | Moderate (combination therapies) | Low |

| Cardiovascular Risks | Low | High |

Biological Activity

Apricoxib is a novel, selective inhibitor of cyclooxygenase-2 (COX-2), which has garnered attention for its potential therapeutic effects in various cancers, particularly non-small cell lung cancer (NSCLC) and pancreatic cancer. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and relevant case studies.

COX-2 Inhibition : this compound selectively inhibits COX-2, an enzyme that plays a significant role in inflammation and tumor progression. Overexpression of COX-2 is associated with poor prognosis in several cancers due to its involvement in the production of prostaglandins, which promote tumor growth and metastasis. By inhibiting COX-2, this compound reduces the levels of prostaglandin E2 (PGE2), thereby potentially reversing epithelial-mesenchymal transition (EMT) and enhancing the efficacy of standard cancer therapies .

Induction of Mesenchymal-Epithelial Transition (MET) : Recent studies have shown that this compound can induce MET in lung cancer cells, which is crucial for reversing the aggressive characteristics associated with EMT. This effect is mediated through the modulation of signaling pathways involving STAT1 and STAT3 .

Phase II Trials

- Non-Small Cell Lung Cancer (NSCLC) : In a randomized, double-blind study involving patients with NSCLC who had progressed after platinum-based therapy, this compound was administered alongside docetaxel or pemetrexed. Despite the hypothesis that patients with suppressed urinary PGE-M would benefit from this compound, results indicated no significant improvement in progression-free survival (PFS) compared to placebo (median PFS: 85 days vs. 97 days) .

- Pancreatic Cancer : this compound has shown promising results in preclinical models for pancreatic cancer. In studies involving xenograft models, this compound enhanced the antitumor effects of gemcitabine and erlotinib, particularly in tumors with high COX-2 expression. The combination treatment resulted in significant reductions in tumor size and metastasis .

Case Studies

Several case studies have illustrated the potential benefits of this compound in clinical settings:

- Case Study 1 : A patient with advanced NSCLC received this compound as part of a combination therapy regimen. The patient exhibited a notable reduction in tumor size after several treatment cycles, supporting the hypothesis that COX-2 inhibition can augment standard therapies .

- Case Study 2 : In another instance involving pancreatic cancer, patients treated with this compound alongside standard chemotherapy demonstrated improved tumor response rates compared to historical controls, reinforcing the drug's potential as an adjunct therapy .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

| Study Focus | Key Findings | |

|---|---|---|

| NSCLC Phase II Trial | No significant PFS improvement vs. placebo | This compound did not enhance outcomes in NSCLC |

| Pancreatic Cancer | Enhanced efficacy when combined with gemcitabine/erlotinib | Promising adjunct therapy for COX-2 positive tumors |

| EMT/MET Induction | Induces MET and modulates STAT pathways | Potential mechanism for reversing aggressive tumor behavior |

Q & A

Basic Research Questions

Q. How to design a preclinical study evaluating Apricoxib’s efficacy in inhibiting epithelial-mesenchymal transition (EMT) in non-small cell lung cancer (NSCLC)?

- Methodology : Use the PICOT framework to structure the study:

- Population : NSCLC cell lines (e.g., A549) .

- Intervention : this compound at varying concentrations (e.g., 5–20 µM) combined with IL-27 .

- Comparison : Control groups treated with vehicle or other COX-2 inhibitors (e.g., celecoxib) .

- Outcome : Quantify EMT markers (E-cadherin, vimentin, Snail) via Western blot and RT-PCR .

- Time : 24–72 hours post-treatment .

- Data : Studies show this compound increases E-cadherin expression by 2–3 fold and reduces vimentin by 50% in NSCLC cells .

Q. What biomarkers are critical for assessing this compound sensitivity in patient-derived xenograft (PDX) models?

- Methodology :

- Measure urinary PGE-M (prostaglandin E2 metabolite) levels as a biomarker of COX-2 activity .

- Stratify PDX models based on COX-2 overexpression (IHC) and PGE-M reduction rates (≥50% indicates sensitivity) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s clinical efficacy across age subgroups in NSCLC trials?

- Methodology :

- Conduct subgroup analysis using Cox regression to compare outcomes in patients ≤65 vs. >65 years .

- Validate findings with in vitro models simulating aging (e.g., senescence-induced A549 cells) .

Q. What mechanisms underlie this compound’s dual modulation of STAT1 activation and STAT3 inhibition in combination therapies?

- Methodology :

- Use STAT1 siRNA to silence STAT1 in NSCLC cells and assess STAT3 phosphorylation via Western blot .

- Perform co-immunoprecipitation to identify protein interactions between COX-2 and STAT pathways .

- Data : STAT1 siRNA abolishes this compound’s enhancement of IL-27-mediated STAT1 activation, confirming STAT1’s role in EMT suppression .

Q. How to optimize dose-escalation protocols for this compound in combination with EGFR inhibitors (e.g., erlotinib)?

- Methodology :

- Use factorial design experiments to test this compound (5–20 µM) + erlotinib (1–10 µM) .

- Assess synergy via Chou-Talalay combination index (CI < 1 indicates synergy) .

- Data : this compound + erlotinib reduces anchorage-independent growth by 70% vs. 40% with erlotinib alone .

Q. Methodological Guidance

- Experimental Reproducibility : Document reagent sources (e.g., RPMI-1640 medium, Lipofectamine 2000) and cell culture conditions (5% CO₂, 37°C) .

- Statistical Rigor : Use ANOVA for multi-group comparisons and Bonferroni correction for multiple hypotheses .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for trial design .

Properties

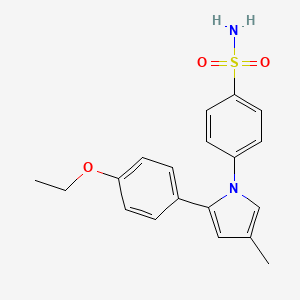

IUPAC Name |

4-[2-(4-ethoxyphenyl)-4-methylpyrrol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-3-24-17-8-4-15(5-9-17)19-12-14(2)13-21(19)16-6-10-18(11-7-16)25(20,22)23/h4-13H,3H2,1-2H3,(H2,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMITOKKUMVWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=CN2C3=CC=C(C=C3)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173502 | |

| Record name | Apricoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197904-84-0 | |

| Record name | Apricoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197904-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apricoxib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197904840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apricoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12378 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apricoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APRICOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X5HB3VZ3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.